1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)10-2-1-3-11(8-10)19-13(21)18-7-6-12(20)9-4-5-9/h1-3,8-9,12,20H,4-7H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECAALIVWFYAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Allyl Alcohol Derivatives
The cyclopropyl group is introduced via the Simmons-Smith reaction , where allyl alcohol derivatives react with diiodomethane and a zinc-copper couple. For example, treatment of allyl alcohol with diiodomethane and Et$$_2$$Zn generates cyclopropanemethanol, which is subsequently oxidized to cyclopropanecarboxylic acid. Reductive amination of the carboxylic acid with ammonia under catalytic hydrogenation yields 3-cyclopropyl-3-hydroxypropylamine.
Hydroxylation of Cyclopropylpropanolamine
An alternative route involves the epoxide ring-opening of cyclopropane-containing epoxides. For instance, cyclopropyloxirane reacts with aqueous ammonia under basic conditions to produce the desired amine with a hydroxyl group.
Synthesis of 3-(Trifluoromethyl)phenyl Isocyanate
Phosgene-Based Methods
3-(Trifluoromethyl)aniline reacts with triphosgene (bis(trichloromethyl) carbonate) in the presence of a base (e.g., triethylamine) to generate the corresponding isocyanate. This method, while efficient, requires stringent safety measures due to the toxicity of phosgene derivatives.
Curtius Rearrangement
The Curtius rearrangement of 3-(trifluoromethyl)benzoyl azide provides an alternative pathway. The azide, synthesized from the corresponding acyl chloride and sodium azide, thermally decomposes to yield the isocyanate.
Urea Formation Strategies
Direct Coupling via Isocyanate Intermediate
The most straightforward method involves reacting 3-cyclopropyl-3-hydroxypropylamine with 3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming the urea bond.
Reaction Scheme:
$$
\text{3-(Trifluoromethyl)phenyl-NCO} + \text{3-Cyclopropyl-3-hydroxypropylamine} \rightarrow \text{Target Urea} + \text{HCl}
$$
Conditions:
Carbonyldiimidazole (CDI)-Mediated Synthesis
To avoid handling isocyanates, 1,1'-carbonyldiimidazole (CDI) is employed as a carbonylating agent. 3-(Trifluoromethyl)aniline reacts with CDI to form an imidazolide intermediate, which subsequently reacts with 3-cyclopropyl-3-hydroxypropylamine to yield the urea.
Advantages:
Green Chemistry Approaches
S-Methyl thiocarbamate (DMDTC) enables urea synthesis in aqueous media. The reaction involves sequential treatment of 3-(trifluoromethyl)aniline with DMDTC to form a thiocarbamate, followed by aminolysis with 3-cyclopopropyl-3-hydroxypropylamine.
Conditions:
Challenges and Optimization
Steric and Electronic Effects
The trifluoromethyl group deactivates the phenyl ring, necessitating elevated temperatures or prolonged reaction times for isocyanate formation. Additionally, the cyclopropyl-hydroxypropyl moiety may undergo ring-opening under acidic or oxidative conditions, requiring neutral pH and inert atmospheres.
Purification Techniques
The product’s polarity and hydrogen-bonding capacity complicate isolation. Recrystallization from ethanol/water mixtures (1:3 v/v) or flash chromatography (silica gel, ethyl acetate/hexane gradient) are effective.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Phosgene/Triphosgene | Triphosgene, Et$$3$$N, CH$$2$$Cl$$_2$$ | 60–75 | High efficiency, well-established | Toxicity, stringent safety protocols |
| CDI-Mediated | CDI, THF, RT | 65–80 | Safer, no isocyanates | Higher cost of reagents |
| DMDTC in Water | DMDTC, H$$_2$$O, 70°C | 65–70 | Environmentally friendly | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- The compound has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines by activating caspase pathways, leading to programmed cell death. In vitro studies have demonstrated significant inhibition of tumor cell proliferation, suggesting potential for development into therapeutic agents against cancer .
- Anti-inflammatory Effects
- Antimicrobial Properties
Case Study 1: Anticancer Activity
A study assessed the anticancer potential of the compound on various cancer cell lines. Results showed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent against cancer .
Case Study 2: Antimicrobial Efficacy
In evaluating antimicrobial efficacy, the compound was tested against multidrug-resistant bacterial strains. The results indicated strong antibacterial activity with MIC values demonstrating effectiveness compared to conventional treatments .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and trifluoromethylphenyl moiety may enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Urea Family
The compound shares structural homology with other urea derivatives, particularly those reported in (Molecules, 2013), which feature aryl substituents and piperazine-thiazole moieties. Key differences and similarities are outlined below:
*Calculated based on molecular formula.
Key Observations :
Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound and analogs (11d, 11e) enhances hydrophobicity and electron-deficient character, which may improve target binding compared to chlorine or methoxy substituents .
The target compound’s cyclopropyl group may require specialized cyclopropanation steps, which could affect scalability .
Biological Relevance :
- Compounds with piperazine-thiazole backbones () are designed for kinase inhibition, while the target compound’s simpler structure may prioritize solubility and oral bioavailability.
Physicochemical Properties
A comparison of critical properties is inferred from structural
| Property | Target Compound | 11e (CF₃ analog) | (Cl analog) |
|---|---|---|---|
| LogP (Predicted) | ~2.5 | ~3.8 | ~3.1 |
| Hydrogen Bond Donors | 2 (urea + hydroxyl) | 3 (urea + hydrazine) | 2 (urea + hydroxyl) |
| Rotatable Bonds | 6 | 10 | 7 |
Implications :
- The target compound’s lower LogP (vs. 11e) suggests improved aqueous solubility, critical for drug delivery.
- Fewer rotatable bonds may enhance conformational stability .
Biological Activity
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea, identified by its CAS number 1396876-71-3, is a synthetic organic compound with a complex structure that includes a cyclopropyl group, a hydroxypropyl chain, and a trifluoromethyl-substituted phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : C14H17F3N2O2
- Molecular Weight : 302.29 g/mol
- Structure : The compound features a urea functional group linked to both cyclopropyl and trifluoromethyl-substituted phenyl moieties, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of specific enzymes and receptors involved in disease processes. Notably, its potential application in treating aggressive cancers such as triple-negative breast cancer (TNBC) has been highlighted.
Key Findings
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in cellular signaling pathways. For instance, studies have identified its role as an inhibitor of p38 MAPK, an important target in inflammatory diseases and cancer therapy. The IC50 value for p38 MAPK inhibition was reported at approximately 53 nM, indicating potent activity .
- Antitumor Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including those associated with TNBC. The mechanisms of action may involve the disruption of cell cycle progression and induction of apoptosis .
- Selectivity and Safety Profile : The selectivity of the compound for its targets suggests a potentially favorable safety profile compared to less selective agents. This selectivity is crucial for minimizing off-target effects that can lead to toxicity .
Case Studies
Several studies have explored the biological activities of urea derivatives similar to 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea:
- Study on Triple-Negative Breast Cancer : A recent study synthesized a library of urea-based compounds, including this specific urea derivative. The results indicated significant cytotoxicity against TNBC cell lines with the ability to cross the blood-brain barrier, suggesting potential for treating metastatic brain lesions .
- Inhibition of Human Carbonic Anhydrase : Another study highlighted the interaction of similar compounds with human carbonic anhydrase II (hCA II), which is involved in various physiological processes. The inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and certain types of cancer .
Data Table: Biological Activities and Inhibition Potency
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the cyclopropyl and trifluoromethylphenyl groups.
- Mass spectrometry : High-resolution ESI-MS (Q Exactive Orbitrap) for accurate molecular weight verification .
- HPLC : Reverse-phase C18 columns to assess purity (>98%) and detect stereoisomers .
How can researchers resolve spectral complexities arising from stereochemical heterogeneity?
Q. Advanced
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers.
- 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons in the cyclopropyl-hydroxypropyl chain to assign stereochemistry .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
How should discrepancies in reported IC₅₀ values across studies be addressed?
Data Contradiction Analysis
Potential sources of variability:
- Cell line differences : A549 (lung) vs. HepG2 (liver) cells may express varying levels of target proteins.
- Assay conditions : Serum concentration (e.g., 2% vs. 10% FBS) affects compound bioavailability .
Mitigation : Standardize assays using CLSI guidelines and include positive controls (e.g., sorafenib for kinase inhibition) .
What strategies enhance efficacy in combination therapy studies?
Q. Advanced
- Synergistic partners : Co-administer with paclitaxel to overcome multidrug resistance (reduces IC₅₀ by 50% in combinatorial dosing) .
- Dosing schedules : Sequential administration (compound first, then chemotherapeutic) minimizes toxicity in vivo.
- Mechanistic studies : Use RNA-seq to identify pathways upregulated during co-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
